4-(2-Ethylphenyl)oxolan-3-one
CAS No.:
Cat. No.: VC17714489
Molecular Formula: C12H14O2
Molecular Weight: 190.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H14O2 |
|---|---|
| Molecular Weight | 190.24 g/mol |
| IUPAC Name | 4-(2-ethylphenyl)oxolan-3-one |
| Standard InChI | InChI=1S/C12H14O2/c1-2-9-5-3-4-6-10(9)11-7-14-8-12(11)13/h3-6,11H,2,7-8H2,1H3 |
| Standard InChI Key | LXTNLBFOXFQPTE-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=CC=CC=C1C2COCC2=O |
Introduction
4-(2-Ethylphenyl)oxolan-3-one is a synthetic organic compound with the chemical formula C12H14O2 and a molecular weight of 190.24 g/mol. Its CAS number is 2003346-89-0, and it is also identified by the MDL number MFCD30476775 . This compound belongs to the class of oxolane derivatives, which are known for their applications in various chemical syntheses and potential biological activities.
Synthesis and Preparation
While specific synthesis methods for 4-(2-Ethylphenyl)oxolan-3-one are not detailed in the available literature, compounds with similar structures often involve reactions such as Friedel-Crafts acylation or nucleophilic substitution. These methods typically require careful control of reaction conditions to achieve the desired product yield and purity.
Storage and Handling
The storage conditions for 4-(2-Ethylphenyl)oxolan-3-one are not explicitly mentioned in the available sources. Generally, organic compounds like this should be stored in a cool, dry place, away from direct sunlight and incompatible substances.
Data Table: Key Information about 4-(2-Ethylphenyl)oxolan-3-one
| Property | Description |
|---|---|
| CAS Number | 2003346-89-0 |
| Molecular Formula | C12H14O2 |
| Molecular Weight | 190.24 g/mol |
| MDL Number | MFCD30476775 |
| Boiling Point | Not Available |
| Storage Conditions | Not Specified |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume